3-(Prop-1-en-2-yloxy)isoquinoline
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Overview
Description
3-(Prop-1-en-2-yloxy)isoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which consists of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.
Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve large-scale synthesis using the above-mentioned routes, optimized for higher yields and purity. The Skraup synthesis is also a common industrial method for producing quinoline and isoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Isoquinoline can be oxidized by alkaline potassium permanganate to give pyridine-3,4-dicarboxylic acid.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Substitution: Isoquinoline undergoes electrophilic substitution at C-5 and C-8 and nucleophilic substitution at C-1 or C-3 if C-1 is occupied.
Common Reagents and Conditions
Oxidizing Agents: Alkaline potassium permanganate, peracetic acid.
Reducing Agents: Tin and hydrochloric acid, hydrogen with platinum catalyst.
Substitution Reagents: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Pyridine-3,4-dicarboxylic acid.
Reduction: 1,2,3,4-tetrahydroisoquinoline, decahydroisoquinoline.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
3-(Prop-1-en-2-yloxy)isoquinoline and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yloxy)isoquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-1,3-dione: A derivative with distinct synthetic methods and applications.
Uniqueness
3-(Prop-1-en-2-yloxy)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-prop-1-en-2-yloxyisoquinoline |
InChI |
InChI=1S/C12H11NO/c1-9(2)14-12-7-10-5-3-4-6-11(10)8-13-12/h3-8H,1H2,2H3 |
InChI Key |
UHMNIWGMEPFSOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)OC1=CC2=CC=CC=C2C=N1 |
Origin of Product |
United States |
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